molecular formula C6H8O2 B2813146 5-Oxaspiro[2.4]heptan-6-one CAS No. 33867-36-6

5-Oxaspiro[2.4]heptan-6-one

Cat. No. B2813146
CAS RN: 33867-36-6
M. Wt: 112.128
InChI Key: VDDTXNQOEDQFSZ-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-6-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is an intermediate product for producing leukotriene antagonists .


Synthesis Analysis

The synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione . Another method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized with zinc .


Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptan-6-one consists of a spirocyclic system with an oxygen atom in position 2 .


Chemical Reactions Analysis

5-Oxaspiro[2.4]heptan-6-one can be obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .

Scientific Research Applications

Application 1: Intermediate for Producing Leukotriene Antagonists

  • Summary of Application: 5-Oxaspiro[2.4]heptan-6-one is used as an intermediate product for producing leukotriene antagonists .
  • Results or Outcomes: The process for producing 5-oxaspiro[2.4]heptan-6-one starts with easily attainable materials and does not require any isomeric separation .

Application 2: Insecticidal Activity

  • Summary of Application: A novel series of ether functionalization of spiro-tetronic acid derivatives, which includes 5-Oxaspiro[2.4]heptan-6-one, have been designed and synthesized . These compounds have been screened for their potential insecticidal activity .
  • Methods of Application: The target molecules have been synthesized via three steps, including esterification, one-pot heterocyclization, and etherification reactions .
  • Results or Outcomes: All newly synthesized compounds have been screened for their potential insecticidal activity against Heliothis armigera and Plutella xylostella compared with spirodiclofen .

Application 3: Production of Leukotriene Antagonists

  • Summary of Application: 5-Oxaspiro[2.4]heptan-6-one is used in the production of leukotriene antagonists .
  • Methods of Application: The production process involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .
  • Results or Outcomes: The process yields 5-Oxaspiro[2.4]heptan-6-one, which is an intermediate product for the production of leukotriene antagonists .

Application 4: Preparation Method

  • Summary of Application: A preparation method of 5-Oxaspiro[2.4]heptan-6-one has been developed .
  • Methods of Application: The method involves the cyclopropyl dimethanol cyclic sulfite (III) obtaining 1-methylol cyclopropyl acetonitrile (II) with prussiate open loop, and then hydrolysis under alkaline condition, acid catalysis ShiShimonoseki ring obtain 5-oxaspiro heptan-6-ketone (I) .
  • Results or Outcomes: The method provides a new way to prepare 5-Oxaspiro[2.4]heptan-6-one .

Application 5: Production of Leukotriene Antagonists

  • Summary of Application: 5-Oxaspiro[2.4]heptan-6-one is used in the production of leukotriene antagonists .
  • Methods of Application: The production process involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .
  • Results or Outcomes: The process yields 5-Oxaspiro[2.4]heptan-6-one, which is an intermediate product for the production of leukotriene antagonists .

Application 6: Preparation Method

  • Summary of Application: A preparation method of 5-Oxaspiro[2.4]heptan-6-one has been developed .
  • Methods of Application: The method involves the cyclopropyl dimethanol cyclic sulfite (III) obtaining 1-methylol cyclopropyl acetonitrile (II) with prussiate open loop, and then hydrolysis under alkaline condition, acid catalysis ShiShimonoseki ring obtain 5-oxaspiro heptan-6-ketone (I) .
  • Results or Outcomes: The method provides a new way to prepare 5-Oxaspiro[2.4]heptan-6-one .

Safety And Hazards

The safety data sheet for 5-Oxaspiro[2.4]heptan-6-one indicates that it is classified as a danger under hazard class 3 . Precautionary measures include avoiding causing a fire or explosion and seeking medical advice if needed .

properties

IUPAC Name

5-oxaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDTXNQOEDQFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.4]heptan-6-one

Citations

For This Compound
2
Citations
N Saito, M Masuda, H Saito, K Takenouchi… - …, 2005 - thieme-connect.com
Novel vitamin D receptor antagonists, 24, 24-ethanovitamin D 3-26, 23-lactones 6 and 7 and their 2α-functionalized analogues 6a-c and 7a-c were synthesized and their biological …
Number of citations: 32 www.thieme-connect.com
S Ezra, I Bilkis, S Feinstein, E Adar, J Ganor - Chemosphere, 2010 - Elsevier
The mechanism and kinetics of the spontaneous decomposition of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) and its decomposition daughter products were determined in …
Number of citations: 8 www.sciencedirect.com

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